Arbutin-d4
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Overview
Description
Arbutin-d4 is a deuterium-labeled derivative of arbutin, a naturally occurring hydroquinone glucoside. Arbutin is found in the leaves of various plants, including bearberry (Arctostaphylos uva-ursi). It is widely recognized for its antioxidant, anti-inflammatory, and anti-tumor properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of arbutin due to the presence of deuterium atoms, which serve as tracers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arbutin-d4 involves the incorporation of deuterium atoms into the arbutin molecule. One common method is the chemical synthesis from acetobromglucose and hydroquinone, where deuterium-labeled reagents are used to introduce deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation and biotransformation processes. For example, the biosynthetic pathway of arbutin has been established in Escherichia coli by introducing specific genes encoding enzymes such as 4-hydroxybenzoate 1-hydroxylase and glucosyltransferase . These methods are optimized to achieve high yields and purity of this compound.
Chemical Reactions Analysis
Types of Reactions
Arbutin-d4 undergoes various chemical reactions, including:
Oxidation: Arbutin can be oxidized to form hydroquinone, which is a key intermediate in many chemical processes.
Reduction: Reduction reactions can convert arbutin back to its parent hydroquinone form.
Substitution: Arbutin can undergo substitution reactions where the glucoside moiety is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various acids and bases can catalyze substitution reactions.
Major Products Formed
Oxidation: Hydroquinone
Reduction: Hydroquinone
Substitution: Various arbutin derivatives depending on the substituents introduced.
Scientific Research Applications
Arbutin-d4 is extensively used in scientific research due to its labeled deuterium atoms, which allow for precise tracking in metabolic studies. Some key applications include:
Chemistry: Studying the metabolic pathways and degradation of arbutin.
Biology: Investigating the biological effects of arbutin on cellular processes.
Medicine: Researching the pharmacokinetics and pharmacodynamics of arbutin in drug development.
Industry: Used in the development of skin-whitening agents and other cosmetic products due to its ability to inhibit melanin formation
Mechanism of Action
Arbutin-d4 exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin synthesis. By competitively inhibiting tyrosinase, this compound reduces melanin production, leading to skin lightening effects . Additionally, this compound has been shown to induce apoptosis in certain cancer cells by inhibiting inflammatory markers and pathways such as the P13/AKT/mTOR cascade .
Comparison with Similar Compounds
Arbutin-d4 is often compared with other similar compounds, such as:
α-Arbutin: An isomer of arbutin with similar skin-lightening properties but different biological activities.
Hydroquinone: The parent compound of arbutin, known for its potent skin-lightening effects but with higher cytotoxicity.
Deoxyarbutin: A synthetic derivative with enhanced stability and skin-lightening efficacy.
This compound is unique due to its deuterium labeling, which allows for detailed metabolic studies and tracking in various research applications .
Properties
Molecular Formula |
C12H16O7 |
---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12-/m1/s1/i1D,2D,3D,4D |
InChI Key |
BJRNKVDFDLYUGJ-LNJODBDSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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